Vitamin CK3, also known as Menadione or Vitamin K3, is a synthetic compound that plays a significant role in various biological processes. It is classified under the vitamin K family, which is essential for blood coagulation and bone metabolism. Unlike its natural counterparts, Vitamin K1 (Phylloquinone) and K2 (Menaquinone), Vitamin CK3 is primarily used in research and therapeutic applications due to its unique chemical properties and mechanisms of action.
Vitamin CK3 is synthesized through various chemical methods rather than being derived from natural sources. The primary industrial method involves the oxidation of 2-methylnaphthalene, while alternative synthesis routes include diene synthesis from substrates like 2-methylphenol and electrolysis in an acidic medium containing cerium ions.
Vitamin CK3 falls under the category of synthetic vitamins and is classified as a naphthoquinone. Its structure consists of a naphthalene ring with a side chain that includes a ketone functional group, which distinguishes it from other vitamin K compounds.
The synthesis techniques vary in complexity and environmental impact, with electrolysis being the most sustainable option. The choice of method can influence the yield and purity of Vitamin CK3 produced.
The molecular weight of Vitamin CK3 is approximately 174.19 g/mol. Its structural features contribute to its reactivity and biological activity, particularly its ability to participate in redox reactions.
Vitamin CK3 undergoes several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed include quinone and hydroquinone derivatives that have significant biological implications.
Vitamin CK3 exerts its effects primarily through redox cycling. This process involves its reduction to form a semiquinone radical, which is subsequently reoxidized by molecular oxygen. This cycling generates reactive oxygen species such as superoxide anion radicals and hydrogen peroxide, leading to oxidative stress within cells.
This mechanism has been linked to various biological activities, including potential anticancer effects, as it influences cellular proliferation and apoptosis pathways.
Relevant data indicate that Vitamin CK3's stability can be affected by environmental factors such as pH and temperature.
Vitamin CK3 has several scientific uses:
The investigation of vitamin C (ascorbic acid) as an anticancer agent began with Linus Pauling’s pioneering clinical studies in the 1970s, which reported prolonged survival in terminal cancer patients receiving high-dose ascorbate. These early uncontrolled trials suggested significant survival benefits, but subsequent randomized controlled trials (RCTs) in the 1980s failed to replicate efficacy with oral administration. This discrepancy was later attributed to pharmacokinetic differences: intravenous ascorbate achieves plasma concentrations 100-fold higher than oral dosing, creating a pro-oxidant milieu selectively toxic to cancer cells [1]. The null results of RCTs diminished mainstream interest but fueled alternative research into combination approaches.
Vitamin K3 (menadione), a synthetic variant of vitamin K, emerged as a partner molecule due to its distinct redox-modulating properties. Unlike natural vitamins K1/K2 involved in coagulation, K3 undergoes single-electron reductions to generate semiquinone radicals. In the 1990s, researchers discovered that combining vitamins C and K3 in a 100:1 molar ratio (termed Vitamin CK3 or Apatone®) produced synergistic cytotoxicity in vitro—5- to 20-fold greater than either agent alone—against prostate, ovarian, and leukemia cell lines with brief (1-hour) exposure [3]. This combination overcame key limitations of monotherapy: vitamin C’s dependence on high pharmacologic concentrations and vitamin K3’s hematologic toxicity at effective doses. The historical trajectory reflects a paradigm shift from single-agent nutrient therapy toward rationally designed metabolic targeting.
Table 1: Evolution of Vitamin CK3 Research
Period | Key Studies | Major Findings | Methodological Limitations |
---|---|---|---|
1970s-1980s | Pauling/Cameron trials [1] | Improved survival with IV vitamin C in terminal cancer | Uncontrolled designs; oral vs. IV route confusion |
1990s | In vitro synergy screens [3] | 5-20× enhanced cytotoxicity in prostate/bladder cancer cells | Limited animal model validation |
2000s | Metastasis inhibition studies [6] | 57% reduction in lung metastasis (Lewis lung carcinoma) | Mechanistic clarity lacking |
2010s-present | Phase I/II trials [8] | PSADT increase in 76% of prostate cancer patients | Small sample sizes; open-label design |
Vitamin CK3 induces a non-apoptotic, non-necrotic cell death termed autoschizis, characterized by progressive self-excision of cytoplasm. When cancer cells encounter the VC:VK3 (100:1) combination, their membranes develop fissures allowing cytoplasmic leakage, reducing cell volume to ≈33% of original size while leaving nuclei/organelles intact [2] [9]. This process critically depends on DNase reactivation: cancer cells exhibit deficiencies in alkaline (VK3-dependent) and acid (VC-dependent) DNases. CK3 restores their function, initiating chromatin degradation within hours [9]. Morphologically, autoschizis differs from apoptosis by lacking nuclear fragmentation and from necrosis by maintaining organelle integrity. Crucially, this mechanism remains active in apoptosis-resistant cancers (e.g., p53-mutated or Bcl-2-overexpressing tumors), broadening its therapeutic applicability [4].
The VC/VK3 pair establishes a continuous redox-cycling loop: VK3 undergoes enzymatic reduction to semiquinone, which transfers electrons to oxygen, generating superoxide (•O₂⁻) and hydrogen peroxide (H₂O₂). Ascorbate then regenerates reduced VK3, amplifying ROS production 15-fold compared to either vitamin alone [3]. This imposes three critical metabolic stresses:
Table 2: Molecular Targets of Vitamin CK3-Induced Oxidative Stress
Molecular Target | Effect of CK3 | Downstream Consequence | Validated Cancer Models |
---|---|---|---|
Alkaline DNase | Reactivation | Chromatin cleavage | Prostate, ovarian [3] [9] |
Acid DNase | Reactivation | DNA degradation | Leukemia, bladder [9] |
Mitochondrial complex I | Inhibition | ATP depletion; ROS amplification | Lung, prostate [3] [6] |
Glutathione reductase | Inactivation | Thiol oxidation; proteotoxic stress | Oral squamous, liver [6] |
MMP-2/9 | Downregulation | Inhibition of invasion/metastasis | Lewis lung carcinoma [6] |
Beyond direct cytotoxicity, CK3 suppresses metastasis through protease inhibition. In Lewis lung carcinoma xenografts, CK3 treatment decreased plasma MMP-2 and MMP-9 activities by 62% and 47%, respectively, while increasing tissue inhibitors TIMP-1/TIMP-2 by 2.3-fold [6]. This protease/anti-protease rebalancing correlates with reduced metastatic burden (57% fewer lung nodules) and smaller lesion size. Additionally, CK3 downregulates proliferative markers like PCNA in micrometastases and elevates metastasis suppressors (nm23-H1) by 3.1-fold, impeding colonization even when primary tumors persist [6]. These effects occur at non-cytotoxic concentrations (100 mg/kg VC + 1 mg/kg VK3), suggesting distinct signaling modulation separate from autoschizis induction.
Vitamin CK3 reverses multidrug resistance by modulating efflux transporters. Preclinical studies show VK3 competitively inhibits P-glycoprotein (P-gp), increasing intracellular doxorubicin accumulation 4.8-fold in resistant breast cancer lines when combined with subtoxic CK3 doses [4]. Simultaneously, VC depletes ATP stores essential for P-gp function. This dual action synergizes with conventional cytotoxics: cisplatin efficacy against ovarian xenografts increased 7-fold with CK3 co-administration without elevating nephrotoxicity [4] [6]. The combination further impairs DNA repair by inactivating PARP-1 via thiol oxidation and NAD⁺ depletion, creating a synthetic lethality with DNA-damaging agents [4].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6